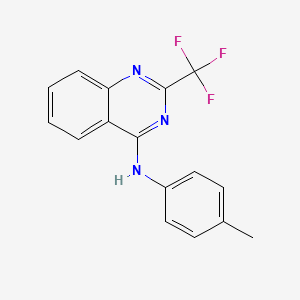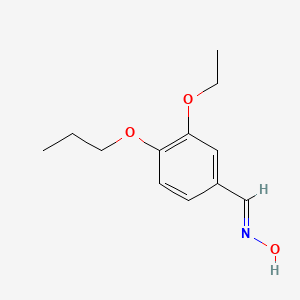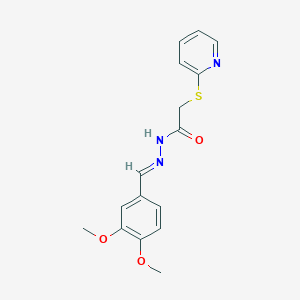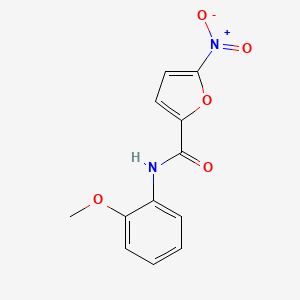
N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinamine derivatives, including N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are synthesized for various pharmacological investigations, particularly as antihistaminic agents, among other activities.
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves cyclization reactions of hydrazino-quinazolinone with one-carbon donors or electrophiles. For example, the synthesis of 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones was achieved by cyclization of 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one with various one-carbon donors (Alagarsamy et al., 2008).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by X-ray diffraction methods, confirming the planarity of the quinazoline moiety and its substituents. This structural feature is crucial for the biological activity of these compounds (Rajnikant et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
A study detailed the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, with some compounds exhibiting antiviral activities against Tobacco mosaic virus (TMV) (Luo et al., 2012).
Hypolipidemic Activities
Research on novel 2-[4-[(diethoxyphosphoryl)methyl]phenyl]quinazolines and 4(3H)-quinazolinones, including derivatives, demonstrated hypolipidemic effects by increasing lipoprotein lipase activity and reducing triglyceride and cholesterol levels (Kurogi et al., 1996).
Antibacterial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against multidrug-resistant Staphylococcus aureus, identifying compounds with low micromolar minimum inhibitory concentrations (MICs) (Van Horn et al., 2014).
Antitumor and Antimalarial Properties
Another study synthesized 6-[(phenylamino)methyl]-2,4-quinazolinediamines with potent antimalarial, antibacterial, and antitumor activities, highlighting trimetrexate for its broad spectrum of antitumor effects (Elslager et al., 1983).
Optoelectronic Material Applications
Quinazolines have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. This includes the creation of novel materials for organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).
H1-Antihistaminic Agents
Research on novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown promising results as H1-antihistaminic agents, offering protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2007).
Antimicrobial, Analgesic, and Anti-inflammatory Activities
A novel series of quinazoline-4-one/4-thione derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, revealing compounds with significant activity profiles (Dash et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c1-10-6-8-11(9-7-10)20-14-12-4-2-3-5-13(12)21-15(22-14)16(17,18)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHDEIXIJLOYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)
![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)
![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)
![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)
![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)
